N-Pentane-2,2-D2
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Overview
Description
N-Pentane-2,2-D2 is a deuterated form of n-pentane, where two hydrogen atoms at the second carbon position are replaced with deuterium atoms. This compound is used in various scientific research applications due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentane-2,2-D2 typically involves the deuteration of n-pentane. One common method is the catalytic exchange reaction, where n-pentane is reacted with deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of n-pentane and deuterium gas over a catalyst bed, with careful control of reaction conditions to maximize the yield of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
N-Pentane-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming deuterated halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas and a metal catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
Scientific Research Applications
N-Pentane-2,2-D2 is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: As a solvent and in the production of deuterated materials for specialized applications.
Mechanism of Action
The mechanism of action of N-Pentane-2,2-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, affects the reaction kinetics and the stability of intermediates. This isotopic effect is utilized in various studies to understand reaction pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-Pentane: The non-deuterated form of N-Pentane-2,2-D2.
Isopentane: A structural isomer of n-pentane with different physical and chemical properties.
Neopentane: Another isomer with a more compact structure.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant.
Properties
Molecular Formula |
C5H12 |
---|---|
Molecular Weight |
74.16 g/mol |
IUPAC Name |
2,2-dideuteriopentane |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i3D2 |
InChI Key |
OFBQJSOFQDEBGM-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C)CCC |
Canonical SMILES |
CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.